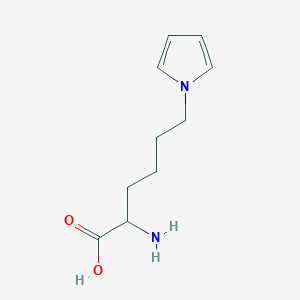
L-alpha-Amino-1H-pyrrole-1-hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-alpha-Amino-1H-pyrrole-1-hexanoic acid is an organic compound belonging to the class of alpha amino acids. These amino acids are characterized by the presence of an amino group attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). This compound has been detected in various foods, including fish, green vegetables, and nuts, making it a potential biomarker for the consumption of these foods .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-alpha-Amino-1H-pyrrole-1-hexanoic acid involves several steps, starting with the formation of the pyrrole ring. The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine. The resulting pyrrole is then subjected to further reactions to introduce the hexanoic acid side chain and the alpha amino group.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
L-alpha-Amino-1H-pyrrole-1-hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives, depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
L-alpha-Amino-1H-pyrrole-1-hexanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role as a biomarker for the consumption of certain foods and its involvement in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological targets.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of L-alpha-Amino-1H-pyrrole-1-hexanoic acid involves its interaction with specific molecular targets and pathways. As an alpha amino acid, it can participate in various biochemical reactions, including protein synthesis and metabolic pathways. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules.
Comparación Con Compuestos Similares
L-alpha-Amino-1H-pyrrole-1-hexanoic acid can be compared with other similar compounds, such as:
L-alpha-Amino-1H-pyrrole-1-pentanoic acid: Similar structure but with a shorter side chain.
L-alpha-Amino-1H-pyrrole-1-heptanoic acid: Similar structure but with a longer side chain.
L-alpha-Amino-1H-pyrrole-1-butanoic acid: Similar structure but with an even shorter side chain.
The uniqueness of this compound lies in its specific side chain length, which can influence its chemical properties and biological activities.
Propiedades
Número CAS |
156539-32-1 |
|---|---|
Fórmula molecular |
C10H16N2O2 |
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
(2S)-2-amino-6-pyrrol-1-ylhexanoic acid |
InChI |
InChI=1S/C10H16N2O2/c11-9(10(13)14)5-1-2-6-12-7-3-4-8-12/h3-4,7-9H,1-2,5-6,11H2,(H,13,14)/t9-/m0/s1 |
Clave InChI |
KVCPIDDKLUDCQJ-VIFPVBQESA-N |
SMILES |
C1=CN(C=C1)CCCCC(C(=O)O)N |
SMILES isomérico |
C1=CN(C=C1)CCCC[C@@H](C(=O)O)N |
SMILES canónico |
C1=CN(C=C1)CCCCC(C(=O)O)N |
Secuencia |
X |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















